2-Chloro-6-ethoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-ethoxyquinoline is a compound that is structurally related to various quinoline derivatives that have been synthesized and studied for their diverse properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related quinoline derivatives offers insights into the chemical behavior and applications of such compounds. These derivatives have been explored for their optical properties, reactivity with different nucleophiles, and biological activity, which may provide a framework for understanding the characteristics of 2-Chloro-6-ethoxyquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, the synthesis of chlorobismuthate(III) complexes involved the use of 8-hydroxyquinolinium cations and demonstrated the formation of complex structures . These methods highlight the versatility of quinoline synthesis and suggest that 2-Chloro-6-ethoxyquinoline could be synthesized through analogous strategies.

Molecular Structure Analysis

The molecular structures of quinoline derivatives have been confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and confirm the molecular structures, which were found to be consistent with experimental data . These studies underscore the importance of rigorous structural analysis in understanding the properties of quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives exhibit diverse reactivity patterns. For example, 2-ethoxy-4-chloroquinazoline showed varied behavior towards different nitrogen nucleophiles, leading to the synthesis of novel quinazoline derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the electronic and steric properties of the molecule. This suggests that 2-Chloro-6-ethoxyquinoline may also participate in a range of chemical reactions, depending on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. For instance, the optical properties of chlorobismuthate(III) complexes were studied using IR, UV-vis DRIS, and fluorescent spectra . Additionally, the biological activity of a quinoline derivative was evaluated, showing its effectiveness as an inhibitor of lung cancer cell proliferation . These findings indicate that quinoline derivatives can exhibit significant biological activities, which may also be true for 2-Chloro-6-ethoxyquinoline.

Applications De Recherche Scientifique

Chemosensing Applications

- Fluorescence Response to Metal Ions: 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to Cd2+ ions over other metal ions through a significant increase in fluorescence. This compound may be valuable for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Chemical Behavior

- Intermediate in Chemical Synthesis: Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate is an important compound used in various chemical conversions, indicating the role of chloro-ethoxyquinoline derivatives in synthetic chemistry (Guo Hui, 1991).

- Precursor for Anticancer Agents: 4-Chloroquinolines, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors for producing anticancer, anti-malarial, antidiabetic, and antiviral agents. They have been used in the synthesis of irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).

Antioxidant Properties and Applications

- Antioxidant in Animal Feed: Ethoxyquin, a derivative of 2-Chloro-6-ethoxyquinoline, is extensively used in animal feed to protect against lipid peroxidation. Although it cannot be used in human food (except spices), its presence in animal feed can lead to indirect human exposure through farmed fish, poultry, and eggs (Blaszczyk et al., 2013).

Antimicrobial and Radical-Scavenging Activity

- Antimicrobial and Radical-Scavenging Activity: Novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species (Tabassum et al., 2014).

Synthesis and Characterization

- Regioselective Preparation and Characterization: The preparation and characterization of 2-chloro-4-ethoxy-quinoline, an intermediate used for synthesizing various quinolones, have been described. This work highlights the importance of chloro-ethoxyquinoline derivatives in regioselective synthesis (Vontobel et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in the development and study of these compounds.

Propriétés

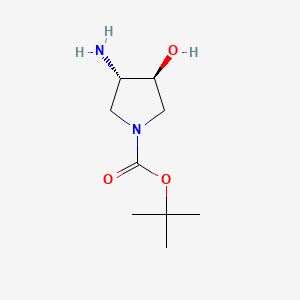

IUPAC Name |

2-chloro-6-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPKBRMXERGXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)